1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE
Overview
Description
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]piperidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methanesulfonyl group attached to a 2-chloro-6-fluorophenyl moiety.
Scientific Research Applications
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then treated with methanesulfonyl chloride to introduce the methanesulfonyl group, yielding the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide
- 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(4-methylphenyl)piperidine
Uniqueness
1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2S/c13-11-5-4-6-12(14)10(11)9-18(16,17)15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUUPHSDSBNLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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